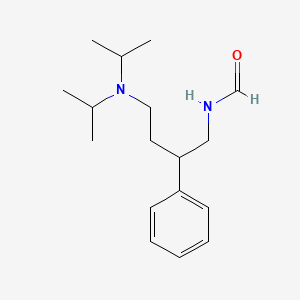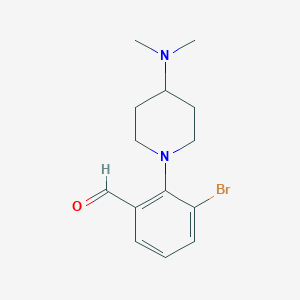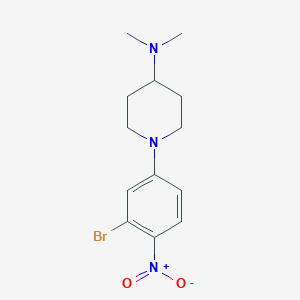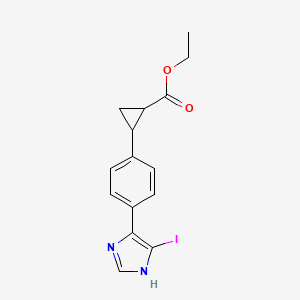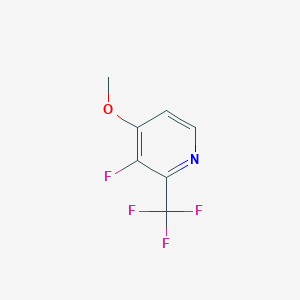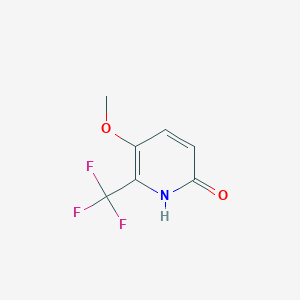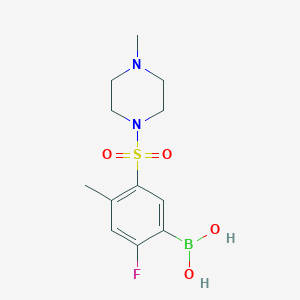
(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Overview
Description
“(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1334173-43-1. It has a linear formula of C12H18BFN2O2. The compound is white to yellow solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(8-10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.1 and is a white to yellow solid . The compound’s InChI Code is 1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(8-10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 .Scientific Research Applications
Organic Synthesis
This compound is a significant intermediate in organic synthesis, particularly in carbon-carbon coupling and carbon-heterocoupling reactions. Its unique structure lends itself to good biological activity and pharmacological effects, making it a valuable player in the synthesis of complex organic molecules .
Crystallography
The crystal structure of this compound has been studied using X-ray diffraction, which provides insights into its molecular conformation. This information is crucial for understanding the compound’s interaction with other molecules and its potential applications in materials science .
Density Functional Theory (DFT) Studies
DFT calculations are used to predict the molecular structure and properties of this compound. These studies help in understanding its electronic structure, which is essential for designing molecules with specific functions, such as catalysts or sensors .
Boron Neutron Capture Therapy (BNCT)
Due to its boronic acid moiety, this compound has potential applications in BNCT, a targeted cancer treatment method. BNCT relies on the capture of neutrons by boron atoms, which then release lethal radiation to destroy cancer cells .
Drug Delivery Systems
The compound’s structure allows for the development of feedback control drug transport polymers. These polymers can be used to create more efficient drug delivery systems, particularly for cancer treatment, ensuring that therapeutic agents are released at the right place and time .
Fluorine Chemistry
The fluorine atom in this compound enhances its biological activity due to its strong electronegativity. Fluorine-containing drugs are known for their high stability and resistance to metabolic degradation, making this compound a candidate for the development of new pharmaceuticals .
Local Anesthetics
Research suggests that compounds like this one may have applications in the development of amide local anesthetics. These are used in clinical cancer surgery and have shown promise in cancer treatment due to their potential to inhibit cancer cell growth .
Suzuki Coupling Reactions
As an arylboronic acid, it is a key nucleophile in Suzuki coupling reactions, which are widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers. Its stability to water and air makes it an attractive choice for such reactions .
Mechanism of Action
Target of Action
The primary target of (2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
This compound interacts with its target through a process called transmetalation . In this process, the boronic acid transfers its organoboron group to the palladium catalyst . This is part of the Suzuki-Miyaura cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable, readily prepared, and environmentally benign , which may influence their bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This is achieved through the Suzuki-Miyaura cross-coupling reaction, which allows for the creation of complex organic compounds .
properties
IUPAC Name |
[2-fluoro-4-methyl-5-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BFN2O4S/c1-9-7-11(14)10(13(17)18)8-12(9)21(19,20)16-5-3-15(2)4-6-16/h7-8,17-18H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHXOLRYURFVLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BFN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



